3,3',4,4'-Isophthaloydiphthalic acid
Overview
Description
3,3’,4,4’-Isophthaloydiphthalic acid , also known as 4,4’'-ISOPHALOYDIPHTHALIC ACID , is a chemical compound with the molecular formula C24H14O10 . It falls under the category of 1,2-benzenedicarboxylic acids . The compound’s structure consists of two isophthalic acid units linked together by a central carbon-carbon bond. Its systematic name is 1,2-benzenedicarboxylic acid, 4,4’-(1,3-phenylenedicarbonyl)bis- .
Synthesis Analysis
The synthetic methods for 3,3’,4,4’-Isophthaloydiphthalic acid are well-documented in the literature. Researchers have explored various approaches, including condensation reactions between isophthalic acid derivatives or phthalic anhydride . These methods yield the desired compound through stepwise reactions, often involving acid-catalyzed esterification or amide formation .
Molecular Structure Analysis
The molecular structure of 3,3’,4,4’-Isophthaloydiphthalic acid reveals its symmetrical arrangement, with two isophthalic acid moieties connected by a central carbon atom. The compound’s planar structure contributes to its stability and rigidity. The presence of carboxylic acid groups allows for potential interactions with other molecules .
Chemical Reactions Analysis
- Polymerization : Due to its bifunctional nature, it can serve as a monomer in polymerization reactions .
Physical And Chemical Properties Analysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O10/c25-19(13-4-6-15(21(27)28)17(9-13)23(31)32)11-2-1-3-12(8-11)20(26)14-5-7-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQMELIWLXNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592606 | |
Record name | 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4'-Isophthaloydiphthalic acid | |
CAS RN |
23646-80-2 | |
Record name | 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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